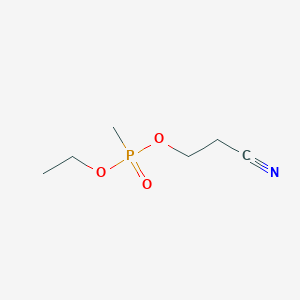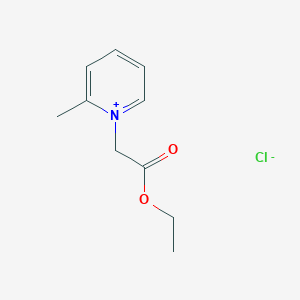
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride is a compound belonging to the class of pyridinium-based ionic liquids. These compounds are known for their unique properties such as low volatility, non-flammability, and high thermal and chemical stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride typically involves the reaction of 2-methylpyridine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridinium compounds .
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments
Wirkmechanismus
The mechanism of action of Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective film that prevents corrosion. The compound interacts with the metal surface through electrostatic interactions and hydrogen bonding, which stabilizes the protective layer and enhances its effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-ethoxy-2-oxoethyl)pyridinium iodide
- 1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- 4-methyl-1-(3-phenoxypropyl)pyridinium bromide
Uniqueness
Compared to similar compounds, Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride exhibits higher thermal stability and better corrosion inhibition properties. Its unique structure allows for more efficient adsorption onto metal surfaces, making it a more effective corrosion inhibitor .
Eigenschaften
CAS-Nummer |
58963-28-3 |
|---|---|
Molekularformel |
C10H14ClNO2 |
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
ethyl 2-(2-methylpyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C10H14NO2.ClH/c1-3-13-10(12)8-11-7-5-4-6-9(11)2;/h4-7H,3,8H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RPYDJPLZWGMMEF-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C[N+]1=CC=CC=C1C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


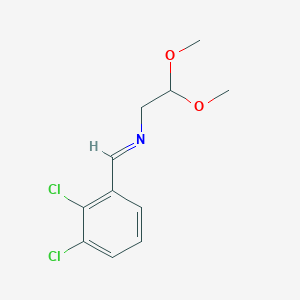
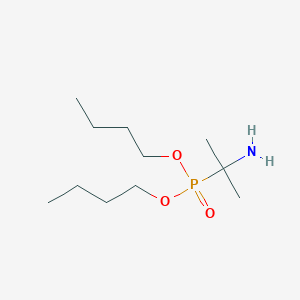
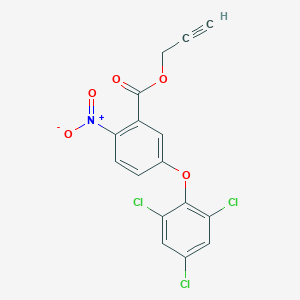

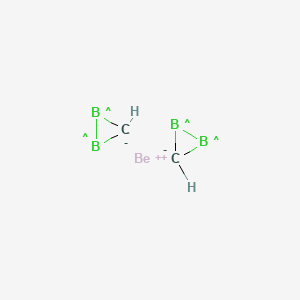
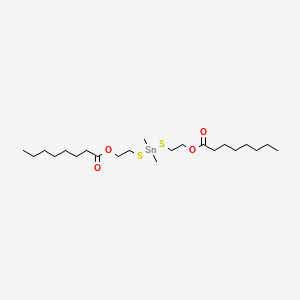
![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)


![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
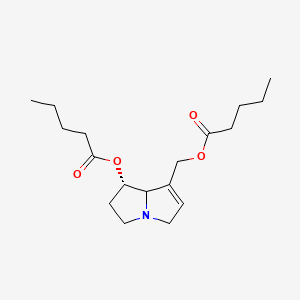

![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
